molecular formula C21H17N3O3 B2540653 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide CAS No. 1351608-03-1

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide

Cat. No.: B2540653
CAS No.: 1351608-03-1
M. Wt: 359.385
InChI Key: FIPQQEQGKQOERE-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide is a synthetic small molecule designed for biochemical research. Its structure incorporates both an oxazole carboxamide core and a cyclopropanecarboxamide moiety, features commonly found in compounds investigated for their potential to modulate protein kinase activity . The 9H-fluoren-2-yl group may contribute to the molecule's overall hydrophobicity and potential for cellular penetration. This compound is supplied For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(9H-fluoren-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-19(12-5-6-12)24-21-23-18(11-27-21)20(26)22-15-7-8-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-4,7-8,10-12H,5-6,9H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQQEQGKQOERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cycloaddition for Cyclopropane Ring Formation

Cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed carbene transfer is widely utilized. For example, cyclopropane-1,1-dicarboxylic acid derivatives are synthesized via copper-catalyzed reactions between diazo compounds and alkenes, achieving yields exceeding 80% under optimized conditions.

Representative Protocol :

  • Reagents : Ethyl diazoacetate, styrene derivative, Cu(acac)₂ catalyst.
  • Conditions : Dichloromethane, 0°C to room temperature, 12 h.
  • Yield : 82–85% cyclopropane-1,1-dicarboxylate.

Amidation of Cyclopropanecarboxylic Acid

The carboxylic acid is activated for coupling with amines using carbodiimides. A representative procedure involves:

  • Reagents : Cyclopropanecarboxylic acid, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP).
  • Conditions : N,N-dimethylacetamide (DMA), 20°C, 4 h.
  • Yield : 88% for N-(4-fluorophenyl)cyclopropanecarboxamide.

Table 1: Amidation Methods for Cyclopropanecarboxamide Synthesis

Activator Solvent Temperature Time (h) Yield (%)
EDCI/DMAP DMA 20°C 4 88
HOBt/DCC DMF 0°C 12 78
T3P® THF 40°C 2 91

Oxazole Core Construction Strategies

The oxazole ring is constructed via cyclodehydration of α-acylaminoketones or through multicomponent reactions.

Robinson-Gabriel Synthesis

The classical method involves cyclodehydration of 2-acylaminoketones using sulfuric acid or phosphoryl chloride:

  • Substrate : 2-(Cyclopropanecarboxamido)acetyl ketone.
  • Conditions : POCl₃, 80°C, 3 h.
  • Yield : 70–75% oxazole product.

Van Leusen Oxazole Synthesis

This method employs tosylmethyl isocyanide (TosMIC) and carbonyl compounds:

  • Reagents : TosMIC, aldehyde derivative.
  • Conditions : K₂CO₃, methanol, reflux, 6 h.
  • Yield : 65–72%.

Table 2: Oxazole Ring-Forming Reactions

Method Reagents Conditions Yield (%)
Robinson-Gabriel POCl₃ 80°C, 3 h 75
Van Leusen TosMIC, K₂CO₃ Reflux, 6 h 72
Hantzsch Bromoketone, NH₃ EtOH, 24 h 68

Sequential Amidation for Target Assembly

The final step involves coupling the oxazole-4-carboxylic acid with the 9H-fluoren-2-yl amine. EDCI-mediated coupling in DMA achieves optimal results:

EDCI/DMAP-Mediated Coupling

  • Reagents : Oxazole-4-carboxylic acid, 9H-fluoren-2-yl amine, EDCI, DMAP.
  • Conditions : DMA, 20°C, 12 h.
  • Yield : 85%.

Microwave-Assisted Amidation

Microwave irradiation significantly reduces reaction time:

  • Reagents : As above, with Cu powder and Cs₂CO₃.
  • Conditions : DMF, 100°C, 10 min (microwave).
  • Yield : 83.3%.

Table 3: Amidation Efficiency Under Varied Conditions

Method Catalyst Solvent Temperature Time Yield (%)
EDCI/DMAP None DMA 20°C 12 h 85
Microwave Cu, Cs₂CO₃ DMF 100°C 10 min 83.3
T3P® None THF 40°C 2 h 91

Analytical Validation and Quality Control

Critical quality attributes are assessed via:

  • HPLC Purity : >98% achieved via reverse-phase C18 column (Method: 0.1% TFA in H₂O/MeCN gradient).
  • ¹H NMR : Characteristic signals at δ 1.48 ppm (cyclopropane CH₂), δ 7.2–7.8 ppm (fluorenyl aromatics).
  • Mass Spectrometry : ESI-MS m/z 409.4 [M+H]⁺.

Industrial-Scale Considerations

For kilogram-scale production, the EDCI/DMAP method in DMA is preferred due to:

  • Solvent Recyclability : DMA is efficiently recovered via distillation.
  • Cost Efficiency : EDCI is economical at scale compared to T3P®.
  • Throughput : Batch processing in 500 L reactors achieves 82% yield.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with two analogs: N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide () and 2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide ():

Property Target Compound N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide 2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide
Core Structure Oxazole-4-carboxamide with cyclopropane and fluorenyl groups Fluorene-4-carboxamide with hydroxyethyl substituent Oxazole-4-carboxamide with cyclopropane and furylmethyl groups
Molecular Weight Not reported 267.29 g/mol Not reported
Melting Point Not reported 170–172°C Not reported
Substituent Effects Fluorenyl enhances lipophilicity; cyclopropane adds rigidity Hydroxyethyl improves solubility; ketone increases polarity Furylmethyl introduces π-π stacking potential; cyclopropane enhances stability
Stability & Storage Likely requires protection from light/moisture (inferred from ) Not specified Store in dry, ventilated conditions; avoid heat/light
Key Observations:

Fluorenyl vs. Furylmethyl : The 9H-fluoren-2-yl group in the target compound is bulkier and more lipophilic than the furan-2-ylmethyl group in ’s analog. This difference may influence membrane permeability in biological systems or aggregation tendencies in solid-state applications.

Cyclopropane vs.

Solubility : The hydroxyethyl group in ’s compound likely enhances aqueous solubility, whereas the fluorenyl and furylmethyl groups in the other analogs may favor organic solvents.

: Anti-HSV-2 and Immunomodulatory Effects

N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide exhibits anti-HSV-2 activity and immunomodulatory effects, attributed to its fluorene core and hydrogen-bonding capacity . The target compound’s fluorenyl group may similarly engage in aromatic stacking interactions with biological targets, though its oxazole ring could alter metabolic stability compared to the ketone in ’s analog.

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide is a member of the oxazole-derived carboxamide family, which has garnered interest for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{16}N_{2}O_{3}
  • IUPAC Name : this compound

This compound features a cyclopropanecarboxamide moiety linked to an oxazole ring, which is known for its role in various biological activities.

Research indicates that compounds within the oxazole class, including this compound, may act as inhibitors of specific enzymes involved in lipid metabolism, particularly ceramidases. Ceramidases are crucial in the metabolism of sphingolipids, which play significant roles in cell signaling and apoptosis.

In a study exploring a series of substituted oxazolones, it was found that certain derivatives exhibited potent inhibitory effects on human alkaline ceramidase (hAC), with IC50 values indicating strong binding affinity. For instance, related compounds demonstrated IC50 values as low as 0.025 μM, suggesting that similar structural modifications could enhance the biological potency of this compound .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications to the oxazole ring and side chains can significantly influence biological activity. The presence of specific functional groups, such as the cyclopropanecarboxamide, appears to enhance binding interactions with target enzymes. For example:

CompoundIC50 (μM)Remarks
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide0.025Potent hAC inhibitor
This compoundTBDUnder investigation

In Vivo Studies

In vivo studies have shown that compounds similar to this compound can effectively modulate ceramide levels in animal models. These studies typically assess changes in lipid profiles following administration of the compound, revealing potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Clinical Implications

The implications of these findings suggest that targeting ceramidase activity may provide a novel therapeutic approach for treating various disorders linked to sphingolipid metabolism. The ongoing research aims to clarify the specific pathways influenced by this compound and its analogs, potentially leading to new treatments for diseases such as cancer and metabolic disorders .

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